

Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride

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Compound of Interest

Compound Name: 2-Amino-N-butylpropanamide
hydrochloride

Cat. No.: B1343126

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of **2-Amino-N-butylpropanamide hydrochloride**. Due to a lack of extensive published data for this specific compound, this guide combines theoretical knowledge of amide chemistry, comparative data from structurally similar molecules, and standardized experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and characterization of related pharmaceutical compounds.

Introduction

2-Amino-N-butylpropanamide hydrochloride is an organic molecule featuring a primary amine, an amide linkage, and a butyl substituent. As a hydrochloride salt, it is expected to exhibit properties typical of amine salts, such as improved water solubility compared to its free base form. The arrangement of its functional groups suggests potential applications as a building block in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is crucial for formulation development, pharmacokinetic studies, and quality control.

Chemical Structure and General Properties

The chemical structure of **2-Amino-N-butylpropanamide hydrochloride** is characterized by a propanamide backbone with an amino group at the alpha-position and an N-butyl group attached to the amide nitrogen.

General characteristics of amides include:

- **High Melting and Boiling Points:** The presence of the polar amide group allows for strong intermolecular hydrogen bonding, leading to higher melting and boiling points compared to non-polar compounds of similar molecular weight.
- **Solubility:** Lower molecular weight amides are generally soluble in water due to hydrogen bonding with water molecules. The hydrochloride salt form is expected to further enhance aqueous solubility.
- **Chemical Stability:** The amide bond is relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions.

Physical Properties

Specific experimental data for **2-Amino-N-butylpropanamide hydrochloride** is not readily available in the public domain. Therefore, the following table includes data for structurally related compounds to provide a comparative reference.

Table 1: Physical Properties of **2-Amino-N-butylpropanamide Hydrochloride** and Related Compounds

Property	2-Amino-N-butylpropanamide Hydrochloride (Predicted/General)	2-Amino-N-(sec-butyl)propanamide hydrochloride	(S)-2-Amino-N-methylpropanamide hydrochloride
Molecular Formula	C ₇ H ₁₇ ClN ₂ O	C ₇ H ₁₇ ClN ₂ O	C ₄ H ₁₁ ClN ₂ O
Molecular Weight	180.68 g/mol	180.67 g/mol	138.60 g/mol [1]
Melting Point	Solid at room temperature	Not available	Not available
Boiling Point	High, typical for amides	Not available	Not available
Solubility	Expected to be soluble in water	Not available	Not available
pKa	Predicted basic pKa for the primary amine	Not available	Not available

Experimental Protocols

The following are detailed, standardized methodologies for determining the key physical properties of a compound like **2-Amino-N-butylpropanamide hydrochloride**.

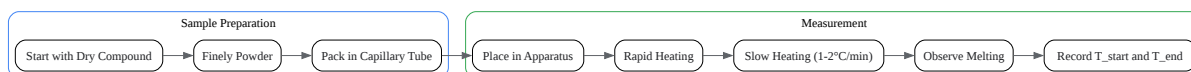
Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
- **Procedure:**

- The capillary tube is placed in the heating block.
- The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
- The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.^{[2][3][4]}



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Melting Point Determination Workflow

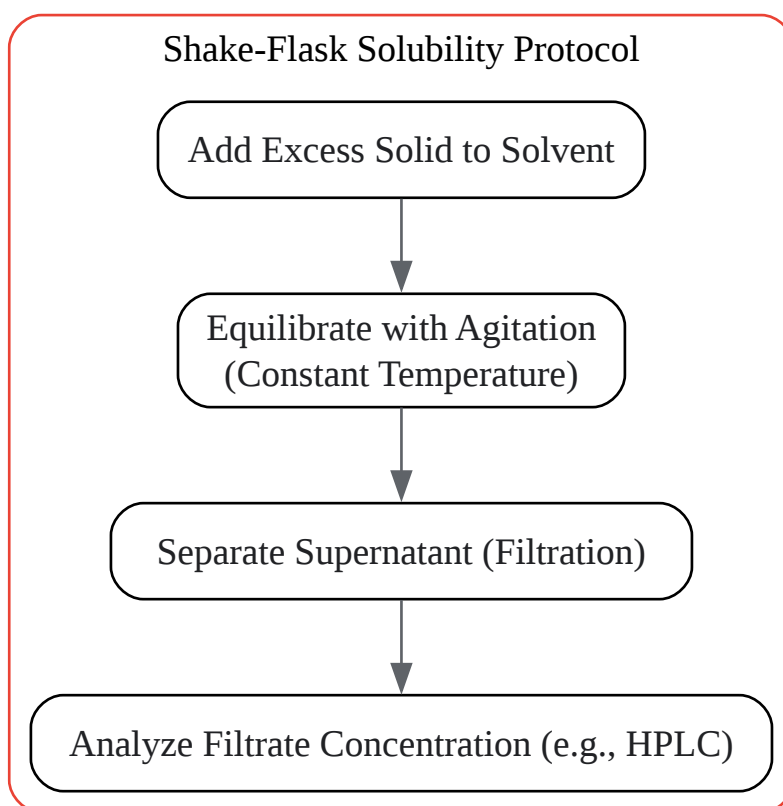
Solubility Determination

Aqueous solubility is a key parameter for drug development. For a hydrochloride salt, pH can significantly influence solubility.

Methodology: Shake-Flask Method

- **Preparation of Saturated Solution:** An excess amount of the solid compound is added to a known volume of the solvent (e.g., deionized water, buffer solutions of different pH) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

- **Sample Separation:** The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered through a non-adsorbing filter (e.g., 0.22 μm PVDF) to remove any undissolved solids.
- **Analysis:** The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[5]



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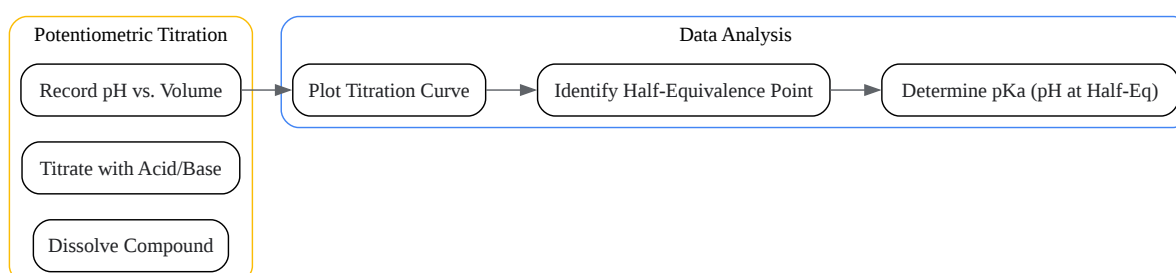
Shake-Flask Solubility Protocol

pKa Determination

The pKa value(s) are essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding. For 2-Amino-N-butylpropanamide, the primary amine is the main ionizable group.

Methodology: Potentiometric Titration

- **Sample Preparation:** A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited.
- **Titration Setup:** A calibrated pH meter with an electrode is placed in the sample solution. The solution is stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered from a burette.
- **Procedure:**
 - The initial pH of the sample solution is recorded.
 - The titrant is added in small, precise increments.
 - After each addition, the solution is allowed to equilibrate, and the pH is recorded.
 - The titration is continued past the equivalence point.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.^{[6][7]}



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pKa Determination Workflow

Signaling Pathways and Biological Activity

As of the date of this guide, there is no specific information in the scientific literature linking **2-Amino-N-butylpropanamide hydrochloride** to any particular signaling pathways or established biological activities. Its structural similarity to amino acid amides suggests it could be investigated as a ligand for receptors or enzymes that recognize such motifs. Further research would be required to elucidate any potential pharmacological effects.

Conclusion

While specific experimental data for **2-Amino-N-butylpropanamide hydrochloride** remains limited, this guide provides a framework for its characterization based on the established chemistry of amides and hydrochloride salts. The detailed experimental protocols offer a standardized approach for researchers to determine its key physical properties. The comparative data from related molecules serves as a useful benchmark for these future investigations. As a potential building block in drug discovery, a thorough physicochemical characterization is the foundational step toward understanding its pharmaceutical potential.

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